![molecular formula C13H20N2O2S B6641612 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as "PF-06282999" and belongs to the class of thiazole carboxamides.
作用機序
The mechanism of action of 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide involves the inhibition of beta-secretase, which is an enzyme that is responsible for the production of beta-amyloid. The compound binds to the active site of beta-secretase, thereby preventing the enzyme from cleaving the amyloid precursor protein and producing beta-amyloid.
Biochemical and physiological effects:
Studies have shown that 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide can reduce the levels of beta-amyloid in the brain, which can improve cognitive function in individuals with Alzheimer's disease. The compound has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide in lab experiments is its specificity towards beta-secretase. The compound does not affect other enzymes or proteins in the brain, which reduces the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for the research on 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide. One of the directions is to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop more effective synthesis methods that can improve the yield and purity of the compound. Additionally, researchers can explore the use of 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide is a promising compound that has shown potential therapeutic applications in the treatment of Alzheimer's disease. The compound's mechanism of action involves the inhibition of beta-secretase, which reduces the production of beta-amyloid in the brain. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising and could lead to significant advancements in the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide involves a multistep process. The first step involves the reaction of 4-(hydroxymethyl)cyclohexanone with thiosemicarbazide to form 4-(hydroxymethyl)cyclohexyl thiosemicarbazone. The second step involves the reaction of 4-(hydroxymethyl)cyclohexyl thiosemicarbazone with ethyl chloroacetate to form ethyl 2-(4-(hydroxymethyl)cyclohexyl)-2-oxoacetate. The final step involves the reaction of ethyl 2-(4-(hydroxymethyl)cyclohexyl)-2-oxoacetate with Lawesson's reagent to form 2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide.
科学的研究の応用
2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide has shown potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that the compound can inhibit the production of beta-amyloid, which is a protein that forms the plaques in the brain that are associated with Alzheimer's disease.
特性
IUPAC Name |
2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-12-14-7-11(18-12)13(17)15-10-5-3-9(8-16)4-6-10/h7,9-10,16H,2-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHDHUQICGMENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)C(=O)NC2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

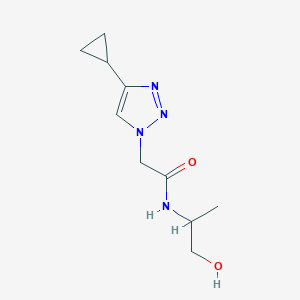
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)
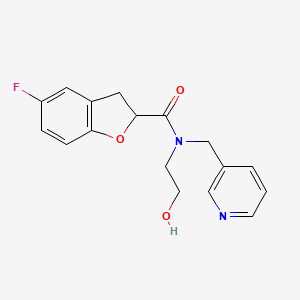
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
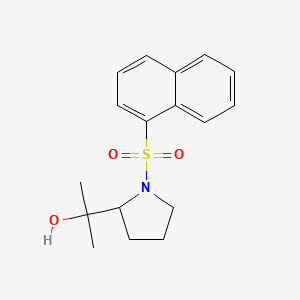
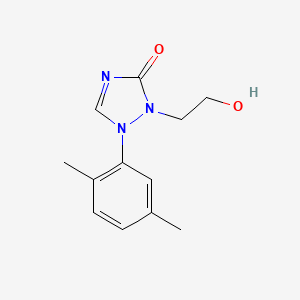
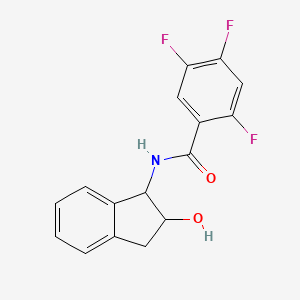
![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)
![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide](/img/structure/B6641620.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)